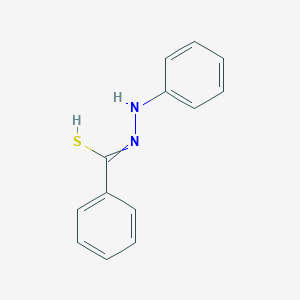

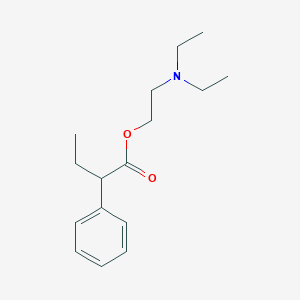

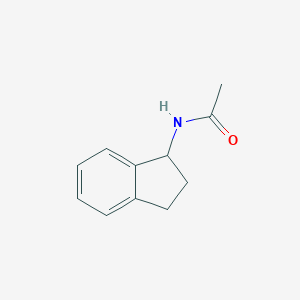

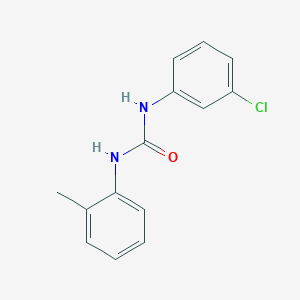

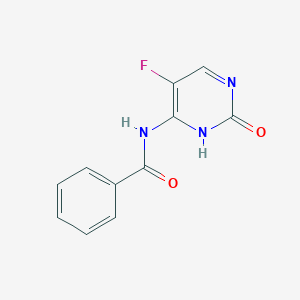

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amphotericin B is a natural product derived from Streptomyces nodosus. It has been widely used as an antifungal agent due to its potent activity against fungal infections. The compound irreversibly binds to ergosterol , a key component of fungal cell membranes, disrupting their integrity and leading to cell death. Its unique structure and mechanism of action make it a valuable therapeutic option.

Vorbereitungsmethoden

Amphotericin B can be synthesized through several routes, including fermentation and chemical synthesis. Here are the primary methods:

-

Fermentation: : The natural production of Amphotericin B involves cultivating Streptomyces nodosus in a suitable medium. The microorganism produces the compound, which can then be isolated and purified.

-

Chemical Synthesis: : Chemical synthesis of Amphotericin B is complex due to its intricate structure. researchers have developed synthetic routes to access the compound. These methods often involve multiple steps and protective groups.

Analyse Chemischer Reaktionen

Amphotericin B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

Substitution: Substituenten können eingeführt oder ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Grignard-Reagenzien). Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen ab.

Wissenschaftliche Forschungsanwendungen

Amphotericin B findet Anwendungen in verschiedenen Bereichen:

Klinische Medizin: Es behandelt schwere Pilzinfektionen, wie invasive Candidose, Aspergillose und Kryptokokkose.

Forschung: Wissenschaftler verwenden es, um Pilzzellmembranen, Arzneimittelresistenz und Antimykotika-Mechanismen zu untersuchen.

Biotechnologie: Es dient als Werkzeug zur Untersuchung der Membranpermeabilität und Lipid-Interaktionen.

5. Wirkmechanismus

Das Hauptziel von Amphotericin B ist Ergosterol. Durch die Bindung an Ergosterol in Pilzzellmembranen stört es die Membranintegrität, was zu Ionenleckage und Zelltod führt. Die Verbindung beeinflusst auch die Immunantwort des Wirts und die Zytokinfreisetzung.

Wirkmechanismus

Amphotericin B’s primary target is ergosterol. By binding to ergosterol in fungal cell membranes, it disrupts membrane integrity, leading to ion leakage and cell death. The compound also affects host immune responses and cytokine release.

Vergleich Mit ähnlichen Verbindungen

Amphotericin B zeichnet sich durch seine einzigartige Struktur und sein breites Antimykotikaspektrum aus. Ähnliche Verbindungen sind:

Nystatin: Ein weiteres Polyen-Antimykotikum, das auf Ergosterol abzielt.

Natamycin: Wird in ophthalmischen und Lebensmittel-Anwendungen eingesetzt.

Ketoconazol: Ein Azol-Antimykotikum mit einem anderen Wirkmechanismus.

Denken Sie daran, dass die klinische Anwendung von Amphotericin B durch seine Toxizität begrenzt ist, insbesondere bei intravenöser Verabreichung. Seine Wirksamkeit gegen lebensbedrohliche Pilzinfektionen macht es zu einer wichtigen therapeutischen Option

Eigenschaften

IUPAC Name |

N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUPNJVFRBGYFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326333 |

Source

|

| Record name | N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10357-07-0 |

Source

|

| Record name | 10357-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.